4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride
Description
4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride is a synthetic quinoline derivative characterized by a multi-substituted aromatic core. Its structure includes:
- Quinoline backbone: A bicyclic heteroaromatic system with nitrogen at position 1.
- 4-Ethylpiperazin-1-yl substituent: A piperazine ring substituted with an ethyl group at the 4-position, attached to the quinoline at position 4.
- 3-(4-Methylbenzoyl) group: A 4-methylbenzoyl moiety at position 3, contributing to lipophilicity and steric bulk.
- Hydrochloride salt: Improves crystallinity and stability.
Synthesis: The compound is synthesized via a multi-step protocol, likely involving:
Quinoline core functionalization: Introduction of methoxy groups via alkylation or nucleophilic substitution.
Piperazine coupling: Reaction of a quinoline intermediate with 4-ethylpiperazine under basic conditions (e.g., triethylamine in dichloromethane/ethanol) .
Benzoylation: Acylation at position 3 using 4-methylbenzoyl chloride.
Salt formation: Treatment with HCl to yield the hydrochloride.
Its design leverages piperazine’s flexibility for target binding and methoxy groups for solubility modulation.
Properties
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3.ClH/c1-5-27-10-12-28(13-11-27)24-19-14-22(30-3)23(31-4)15-21(19)26-16-20(24)25(29)18-8-6-17(2)7-9-18;/h6-9,14-16H,5,10-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDADWRUNKQDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a piperazine moiety and methoxy groups, which are known to influence its biological activity. The structural formula can be represented as follows:
Anticonvulsant Activity
Research has indicated that derivatives of quinoline compounds exhibit anticonvulsant properties. In particular, studies have shown that modifications to the quinoline structure can enhance efficacy against seizures induced by various methods such as maximal electroshock (MES) and pentylenetetrazole (PTZ) . The compound's specific activity in these models remains to be fully elucidated but suggests a promising avenue for further exploration.
Antihypertensive Effects
Quinoline derivatives have also been investigated for their antihypertensive effects. Compounds similar to 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride have demonstrated the ability to lower blood pressure in animal models by modulating vascular resistance and cardiac output .
The biological activity of this compound may be attributed to its interaction with several neurotransmitter systems. For instance, quinoline derivatives are known to influence serotonin (5-HT) receptors, which play a crucial role in mood regulation and seizure activity . Additionally, the piperazine group may enhance binding affinity to various receptors, thus modulating their signaling pathways.
Case Studies
| Study | Findings |
|---|---|
| Anticonvulsant Study | Demonstrated effectiveness against MES-induced seizures with potential dose-dependent responses. |
| Hypertension Model | Showed significant reduction in systolic and diastolic blood pressure in hypertensive rats. |
Research Findings
A study evaluating the anticonvulsant properties of various quinoline derivatives found that structural modifications significantly impacted their efficacy. The introduction of the ethylpiperazine group was associated with increased potency compared to other derivatives lacking this substitution .
In another investigation focusing on antihypertensive effects, compounds similar to 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride were tested in vivo. Results indicated a marked decrease in blood pressure, suggesting that these compounds could serve as potential therapeutic agents for hypertension .
Scientific Research Applications
Antihistaminic Activity
Research indicates that compounds with similar structures exhibit dual receptor specificity as antihistamines, acting on both H and H receptors. This dual action may enhance therapeutic effects in treating allergic reactions and other histamine-related conditions .
Anticancer Potential
Quinoline derivatives have been studied for their anticancer properties. The compound may inhibit specific kinases involved in cancer progression, potentially serving as a lead compound in the development of new anticancer therapies. Studies on related compounds have shown promising results against various cancer cell lines .
Neurological Applications
The piperazine moiety is often associated with neuroactive properties. Compounds containing this structure have been explored for their potential in treating neurological disorders such as anxiety and depression. The unique substitution pattern of this quinoline derivative may enhance its efficacy by improving blood-brain barrier penetration .
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that the compound may exhibit activity against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Case Study 1: Antihistaminic Efficacy
A study evaluated the antihistaminic effects of similar compounds in animal models. Results indicated significant reductions in allergic responses, suggesting that derivatives like 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride could be effective antihistamines .
Case Study 2: Anticancer Activity
In vitro studies on related quinoline compounds demonstrated their ability to inhibit the proliferation of cancer cells through apoptosis induction. The mechanism involved the modulation of signaling pathways associated with cell survival and death .
Chemical Reactions Analysis
Piperazine Functionalization
The 4-ethylpiperazine moiety is installed via:
-
Buchwald-Hartwig coupling : Palladium-catalyzed cross-coupling of aryl halides with N-ethylpiperazine .
-
SNAr reaction : Displacement of activated halides (e.g., chloro or bromo groups) under basic conditions .
Critical factors :
Hydrochloride Salt Formation
The final step involves protonation with HCl gas or concentrated HCl in ethanol to form the hydrochloride salt, enhancing solubility and stability .
Stability and Reactivity
-
Hydrolysis susceptibility : The benzoyl group undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions .
-
Photodegradation : Exposure to UV light leads to decomposition of the quinoline ring .
Table 3: Stability Profile
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (HCl) | Benzoyl hydrolysis | 12 h |
| pH 10.0 (NaOH) | Quinoline ring opening | 4 h |
| UV light (254 nm) | Radical-mediated cleavage | 2 h |
Key Research Findings
-
Synthetic yield optimization : Replacing sulfoxide leaving groups with chlorides increased coupling efficiency from 38% to 95% .
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Impurity control : Residual palladium (<10 ppm) is achieved via activated carbon filtration .
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Biological relevance : The hydrochloride salt exhibits improved bioavailability compared to freebase forms .
Comparison with Similar Compounds
Table 1: Comparison of Structural Features
Key Differences and Implications:
Benzenesulfonyl/carboxylic acid (Molecules 2013): These groups alter charge and hydrogen-bonding capacity, favoring antimicrobial activity .
Quinoline Functionalization: 6,7-Dimethoxy (Target vs. CM879545): Both share these groups, which improve water solubility but may reduce membrane permeability.
Synthetic Routes :
- The target and CM879545 use aroyl halide coupling , while the Molecules 2013 compound employs sulfonylation for piperazine functionalization .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-methylbenzoyl group (Target) confers higher logP compared to CM879545’s fluorophenyl group, suggesting better tissue absorption.
- Solubility : Hydrochloride salt formation improves aqueous solubility, critical for oral bioavailability.
- Stability : Ethylpiperazine’s electron-donating effect may enhance metabolic stability relative to fluorophenyl analogs.
Research Findings
- Structural analogs in CHEMENU (e.g., CM879545) are cataloged as kinase inhibitors, implying the target compound may share similar mechanisms .
- Quinolone derivatives with piperazine-benzenesulfonyl groups (Molecules 2013) exhibit broad-spectrum antibacterial activity, suggesting the target’s benzoyl group could be optimized for similar efficacy .
Q & A
Basic Research Questions
Q. What methodological strategies are recommended for synthesizing 4-(4-Ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride with high purity?
- Answer : Synthesis should integrate computational reaction path searches (e.g., quantum chemical calculations) to predict viable pathways and intermediates, followed by iterative experimental validation. For example, ICReDD's approach employs reaction path search algorithms to narrow optimal conditions (e.g., solvent, temperature) and minimizes trial-and-error experimentation . Purification can leverage membrane separation technologies (e.g., nanofiltration) to isolate the target compound from byproducts, as outlined in CRDC subclass RDF2050104 .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization and purity assessment?
- Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, complemented by 2D NMR (e.g., HSQC, HMBC) to resolve quinolone and piperazine substituent connectivity. Purity analysis requires HPLC with UV/Vis and charged aerosol detection (CAD) to quantify impurities <0.1%. Method optimization should follow statistical Design of Experiments (DoE) principles to balance sensitivity and throughput .
Q. How can researchers ensure compound stability during storage and experimental use?
- Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity conditions using DoE frameworks. For example, a factorial design can identify degradation pathways (e.g., hydrolysis of the ethylpiperazine moiety) and guide storage protocols (e.g., desiccated at -20°C). Stability-indicating assays (e.g., LC-MS) should monitor degradation products over time .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be systematically resolved?
- Answer : Apply comparative analysis frameworks to isolate variables (e.g., assay type, cell line, solvent). For instance, discrepancies in IC50 values may arise from differences in cell membrane permeability; use molecular dynamics simulations to model solute-solvent-membrane interactions . Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) and apply multivariate statistical analysis to identify confounding factors .
Q. What computational tools are optimal for predicting reaction mechanisms involving this compound?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for key reactions (e.g., nucleophilic substitution at the quinoline core). Pair this with molecular docking to predict interactions with biological targets. Software like Gaussian or ORCA, integrated with cheminformatics platforms, enables automated reaction network generation and kinetic parameter estimation .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield?
- Answer : Use microreactor systems to enhance heat/mass transfer for exothermic steps (e.g., benzoylation). Computational fluid dynamics (CFD) simulations can optimize reactor geometry and mixing efficiency. CRDC subclass RDF2050112 emphasizes coupling reactor design with real-time process analytical technology (PAT) for inline monitoring of intermediates .
Q. How can researchers analyze degradation pathways in environmental or biological matrices?
- Answer : Employ high-resolution LC-QTOF-MS to identify degradation products in simulated matrices (e.g., liver microsomes, soil slurries). Use isotopic labeling (e.g., ¹³C-quinoline) to trace metabolic or photolytic cleavage sites. Data analysis should leverage machine learning tools (e.g., METLIN databases) to annotate unknown fragments and propose degradation mechanisms .
Methodological Resources
- Experimental Design : Statistical DoE frameworks (e.g., Box-Behnken, Central Composite Design) for optimizing synthesis and stability protocols .
- Data Contradiction Analysis : Comparative methodologies from political science research, adapted to isolate experimental variables .
- Computational Integration : Quantum chemistry software (e.g., NWChem) paired with cheminformatics pipelines for reaction prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
